4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
CAS No.: 941974-57-8
Cat. No.: VC7301370
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941974-57-8 |
|---|---|
| Molecular Formula | C16H15ClN2O3S |
| Molecular Weight | 350.82 |
| IUPAC Name | 4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) |
| Standard InChI Key | PPSSQFJQTRMTHH-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
4-Chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chloro-substituted phenyl group, an isothiazolidine moiety, and a benzamide functional group, which may facilitate interactions with various biological targets.
Synthesis
The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step synthetic routes. These methods often start with the preparation of the isothiazolidine moiety, followed by its incorporation into the benzamide structure. Key steps include:
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Preparation of Isothiazolidine Moiety: This involves the synthesis of 1,1-dioxidoisothiazolidin-2-yl group, which can be achieved through various chemical transformations.
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Coupling with Benzamide: The isothiazolidine moiety is then coupled with a benzamide derivative to form the final compound.
Biological Activity and Potential Applications
While specific biological activity data for 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is not readily available, compounds with similar structures have shown potential in pharmacology and material science. The presence of the isothiazolidine and benzamide groups suggests possible interactions with biological targets, which could lead to appl
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